molecular formula C11H20Cl4 B1628220 1,2,10,11-Tetrachloroundecane CAS No. 210049-49-3

1,2,10,11-Tetrachloroundecane

Cat. No.: B1628220
CAS No.: 210049-49-3
M. Wt: 294.1 g/mol
InChI Key: VVAAXDBMZVCVPA-UHFFFAOYSA-N
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Description

1,2,10,11-Tetrachloroundecane is a chlorinated hydrocarbon with the molecular formula C11H20Cl4. It is a member of the chlorinated paraffin family, which consists of polychlorinated n-alkanes with varying carbon chain lengths and degrees of chlorination. This compound is primarily used in industrial applications due to its chemical stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,10,11-Tetrachloroundecane can be synthesized through the chlorination of undecane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.

Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a chlorination reactor where undecane is exposed to chlorine gas under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,10,11-Tetrachloroundecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.

    Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted chlorinated hydrocarbons.

    Reduction Reactions: Products include partially or fully dechlorinated hydrocarbons.

    Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1,2,10,11-Tetrachloroundecane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of chlorinated hydrocarbons in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems and its role as an environmental contaminant.

    Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.

    Industry: Utilized in the production of lubricants, plasticizers, and flame retardants due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,10,11-Tetrachloroundecane involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with membrane integrity, enzyme activity, and signal transduction pathways. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and lipids, leading to alterations in their function and stability.

Comparison with Similar Compounds

  • 1,2,9,10-Tetrachlorodecane
  • 1,1,1,2-Tetrachloroundecane
  • 1,1,2,2-Tetrachloroethane

Comparison: 1,2,10,11-Tetrachloroundecane is unique due to its specific chlorination pattern and carbon chain length. Compared to 1,2,9,10-Tetrachlorodecane, it has an additional carbon atom, which affects its physical and chemical properties. 1,1,1,2-Tetrachloroundecane has a different chlorination pattern, leading to variations in reactivity and applications. 1,1,2,2-Tetrachloroethane, on the other hand, has a much shorter carbon chain and is used primarily as an industrial solvent.

Properties

IUPAC Name

1,2,10,11-tetrachloroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20Cl4/c12-8-10(14)6-4-2-1-3-5-7-11(15)9-13/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAXDBMZVCVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCl)Cl)CCCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578807
Record name 1,2,10,11-Tetrachloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-49-3
Record name 1,2,10,11-Tetrachloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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